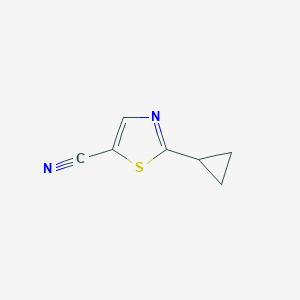

2-Cyclopropylthiazole-5-carbonitrile

Description

Properties

Molecular Formula |

C7H6N2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2 |

InChI Key |

ISJQDRRDGAXQSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(S2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the thiazole ring bearing a cyano group at the 5-position.

- Introduction of the cyclopropyl substituent at the 2-position via substitution or cross-coupling.

- Purification by chromatographic techniques to isolate the target compound.

Method 2: Carbamate Route via (5-Cyanothiazol-2-yl)methylcarbamate Intermediate

A detailed synthetic route from Chinese patent CN111848546B describes preparation of thiazole derivatives with nitrile substituents:

- Starting from tert-butyl (5-cyanothiazol-2-yl)methylcarbamate, the compound is dissolved in 1,4-dioxane.

- Slow addition of hydrochloric acid in 1,4-dioxane at room temperature for 12 hours yields 2-(aminomethyl)thiazole-5-carbonitrile.

- Reaction conditions include controlled temperature (75–85°C) and use of triethylamine and trifluoroacetic anhydride for intermediate formation.

- Purification involves extraction, washing, drying, and column chromatography, achieving yields around 73%.

This method is adaptable for introducing various substituents on the thiazole ring, including cyclopropyl groups, by modifying starting materials or intermediates.

Method 3: Cyclopropylthiazole Derivative Synthesis via Cross-Coupling or Ring Construction

Though direct literature on this compound is limited, related synthetic strategies involve:

- Construction of cyclopropyl-substituted thiazoles via cyclopropanation reactions or cross-coupling of cyclopropyl organometallic reagents with thiazole halides.

- Use of Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote ring expansions or rearrangements that install cyclopropyl groups on heterocycles.

- Thermal or catalytic ring expansion reactions (e.g., Cloke–Wilson rearrangement) to access cyclopropyl-substituted five-membered rings, which can be functionalized further to introduce nitrile groups.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Column chromatography using mixtures of ethyl acetate and hexane is standard for purification of thiazole intermediates and final products.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completeness before workup.

- Extraction and washing steps with aqueous sodium bicarbonate and brine remove acidic and polar impurities.

- Drying over anhydrous sodium sulfate and filtration precede concentration and final purification.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

- 2-Cyclopropylthiazole-4-carbonitrile

- 2-Cyclopropylthiazole-5-carboxamide

- 2-Cyclopropylthiazole-5-carboxylic acid

Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.